molecular formula C11H8N2O2 B598171 5-Phenylpyridazine-4-carboxylic acid CAS No. 103983-86-4

5-Phenylpyridazine-4-carboxylic acid

Cat. No. B598171
CAS RN: 103983-86-4
M. Wt: 200.197
InChI Key: AFIZQFJYTYBRFA-UHFFFAOYSA-N
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Description

5-Phenylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C11H8N2O2 . It is a derivative of pyridazine, which is a heterocyclic compound containing two nitrogen atoms in its six-membered ring .


Synthesis Analysis

The synthesis of carboxylic acids, such as 5-Phenylpyridazine-4-carboxylic acid, often involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .


Molecular Structure Analysis

The molecular structure of 5-Phenylpyridazine-4-carboxylic acid consists of a pyridazine ring attached to a phenyl group and a carboxylic acid group . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Carboxylic acids, like 5-Phenylpyridazine-4-carboxylic acid, can undergo a variety of chemical reactions. These include reactions with alcohols to form esters, reactions with amines to form amides, and decarboxylation . They can also be reduced to alcohols using reducing agents .

Scientific Research Applications

  • Synthesis and Biological Activity: The compound 3-benzoyl-6-phenylpyridazine, related to 5-Phenylpyridazine-4-carboxylic acid, has been synthesized and explored for its biological activity. This includes studies on its reactions and spectroscopy, indicating potential in biological applications (Issac, 1999).

  • Analgesic and Antiinflammatory Activities: Derivatives of 5-Phenylpyridazine-4-carboxylic acid, such as phenylamides of 5-benzamidopyrazole-4-carboxylic acid, have been investigated for their analgesic and antiinflammatory properties. These compounds have shown promising results in analgesic and antiexudative activities (Daidone et al., 2001).

  • Antiviral Activity: Certain derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which are structurally related to 5-Phenylpyridazine-4-carboxylic acid, have shown significant antiviral activity against Herpes simplex virus and other viruses (Bernardino et al., 2007).

  • Inhibitory Effects on Cholinesterase Enzymes: New derivatives with the phenylpyridazine core have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes. This research suggests potential applications in treating diseases like Alzheimer's (Kilic et al., 2018).

  • Antibacterial Activities: Novel derivatives utilizing 5-Phenylpyridazine-4-carboxylic acid have been synthesized and tested for antibacterial properties, demonstrating potential in this area (Al-Kamali et al., 2014).

  • Supramolecular Architectures: Research into the synthesis of compounds involving 5-Phenylpyridazine-4-carboxylic acid derivatives and their role in forming supramolecular structures has been conducted. These studies contribute to our understanding of chemical assembly and potential applications in materials science (Majumder et al., 2006).

properties

IUPAC Name

5-phenylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-7-13-12-6-9(10)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIZQFJYTYBRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyridazine-4-carboxylic acid

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